9-Chloro-5H-benzo[b]carbazole
Description
9-Chloro-5H-benzo[b]carbazole is a polycyclic aromatic heterocycle featuring a carbazole core fused with a benzene ring (benzo[b] system) and a chlorine substituent at the 9-position. Carbazoles are renowned for their optoelectronic properties and biological activity, with substituents like halogens, alkyl, or aryl groups modulating their reactivity and applications. The chlorine atom in this compound likely enhances electrophilic reactivity and influences intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in material science and medicinal chemistry .
Properties
Molecular Formula |
C16H10ClN |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
9-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H |
InChI Key |
OPIUDHGHVMCUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5H-benzo[b]carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fe-catalyzed 5-exo-dig intramolecular cyclization followed by 6π-electrocyclization and aromatization is a notable method . Additionally, Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization are also employed to synthesize functionalized carbazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed tandem reactions, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .
Scientific Research Applications
9-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active carbazoles.
Mechanism of Action
The mechanism of action of 9-Chloro-5H-benzo[b]carbazole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
Table 2: Electronic Properties and Reactivity
- HOMO-LUMO Gaps : Chlorine’s electron-withdrawing nature likely narrows the HOMO-LUMO gap of this compound compared to methoxy-substituted NMP-4, increasing its chemical reactivity .
- Biological Interactions : NMP compounds (e.g., NMP-181) interact with Cav3.2 calcium channels via hydrophobic residues and hydrogen bonding, suggesting that this compound’s chloro group could enhance binding affinity in similar targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
